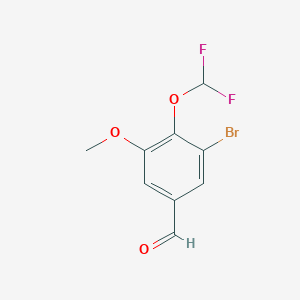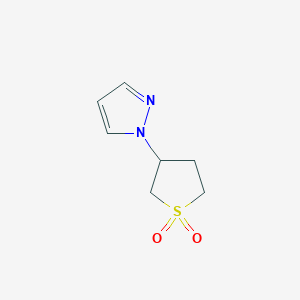
3-(1H-吡唑-1-基)-1lambda6-噻烷-1,1-二酮
描述
Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of pyrazole compounds can be analyzed using various spectroscopic methods such as 1H-NMR, 13C-NMR, FT-IR spectroscopy, and electrospray ionization mass spectrometry (ESI-MS) .Chemical Reactions Analysis
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Physical and Chemical Properties Analysis
Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .科学研究应用
抗癌潜力
合成了一个吡唑键合的噻唑烷-2,4-二酮衍生物,它对癌细胞系表现出体外细胞毒性,表明具有潜在的抗癌应用。这项研究突出了此类化合物在癌症研究中的作用,特别是针对毒性降低的乳腺癌细胞系 (Alshammari 等人,2021)。
抗菌活性
吡唑衍生物显示出显着的抗菌和抗真菌活性。这包括对茚并[1,2-c]吡唑和噻唑烷-2,4-二酮的合成和抗菌活性研究,表明它们作为有效抗菌剂的潜力 (Mohil 等人,2014),(Prakash 等人,2011)。
材料科学应用
某些吡唑衍生物因其电致发光特性而被探索,使其适用于 OLED 应用。这些研究涉及带有吡唑部分的镧系元素 1.3-二酮酸盐,表明它们在先进材料科学中的潜力 (Taydakov 等人,2016)。
光物理性质
基于带有吡唑部分的 1,3-二酮酸盐的镧系元素配合物已被合成并表征其光物理性质。这些研究提供了对这些化合物在光致发光和相关应用中潜在用途的见解 (Taydakov 等人,2020)。
合成与表征
各种研究集中于吡唑衍生物的合成和表征,突出了它们的结构多样性和在不同科学应用中的潜力。这包括双吡唑-噻唑-吡喃-2-酮杂环杂化物和其他相关化合物的合成 (Rachedi 等人,2018)。
作用机制
Target of Action
Pyrazole derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, antitumoral, and antileishmanial effects . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
It’s known that pyrazole derivatives can inhibit certain enzymes and interact with various cellular components . For instance, some pyrazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division .
Biochemical Pathways
For example, inhibition of tubulin polymerization would impact the cell cycle and potentially lead to cell death .
Result of Action
Based on the known effects of similar pyrazole derivatives, it’s likely that the compound could induce cell death in certain types of cells, such as cancer or viral-infected cells .
Action Environment
The action, efficacy, and stability of 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione could be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells . .
安全和危害
未来方向
生化分析
Biochemical Properties
3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . The interaction between 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione and acetylcholinesterase results in enzyme inhibition, which can affect neurotransmission and lead to various physiological effects.
Cellular Effects
The effects of 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as protein kinases, which play a pivotal role in regulating cell growth and differentiation . Additionally, 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione can alter gene expression patterns, leading to changes in the production of proteins involved in metabolic pathways and cellular homeostasis.
Molecular Mechanism
At the molecular level, 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting or activating their function. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and resulting in prolonged neurotransmitter activity . This mechanism of action highlights the compound’s potential as a modulator of enzymatic activity and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione have been studied over various time periods. The compound exhibits stability under controlled conditions, maintaining its biochemical activity over extended durations . It is susceptible to degradation under certain environmental factors, such as exposure to light and extreme pH levels. Long-term studies have shown that 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione can induce sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage . These findings underscore the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound’s interaction with these enzymes can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins that modulate its bioavailability .
Subcellular Localization
The subcellular localization of 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization enables 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione to interact with key biomolecules and modulate cellular processes effectively .
属性
IUPAC Name |
3-pyrazol-1-ylthiolane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c10-12(11)5-2-7(6-12)9-4-1-3-8-9/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIFVPYNENWRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid](/img/structure/B1371017.png)
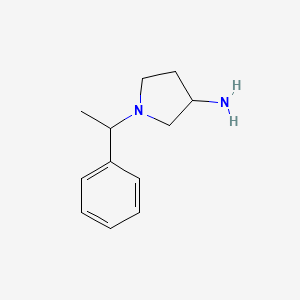


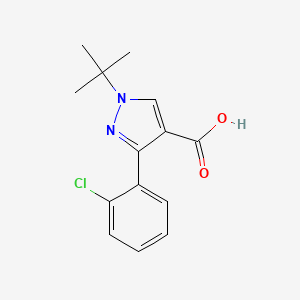
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)
![[2-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1371024.png)
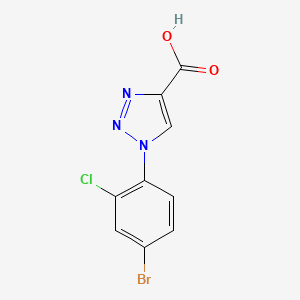

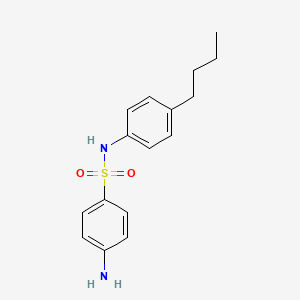
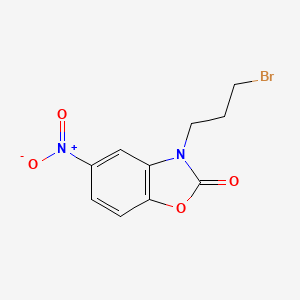
![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)
